molecular formula C15H10ClN5S B2567196 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-33-2

3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2567196
CAS No.: 874464-33-2
M. Wt: 327.79
InChI Key: AGSJHUJNLITURE-UHFFFAOYSA-N
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Description

The compound 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of triazolo-thiadiazole derivatives, which are heterocyclic systems combining 1,2,4-triazole and 1,3,4-thiadiazole moieties. These compounds are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

The structural framework consists of a triazolo-thiadiazole core with a 4-chlorobenzyl group at position 3 and a pyridin-4-yl group at position 4. The pyridinyl group contributes to π-π stacking interactions in biological systems, often enhancing bioactivity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5S/c16-12-3-1-10(2-4-12)9-13-18-19-15-21(13)20-14(22-15)11-5-7-17-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSJHUJNLITURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The initial step often involves the cyclization of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Substitution Reactions: The triazole-3-thione is then subjected to substitution reactions with appropriate halides to introduce the chlorobenzyl and pyridinyl groups.

    Cyclization: The final step involves the cyclization of the substituted triazole with thiosemicarbazide under acidic or basic conditions to form the triazolothiadiazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism involves:

  • Nucleophilic Attack : Thiols in the triazole precursor react with electrophilic carbonyl groups (e.g., from aromatic acids) .

  • Ring Closure : Cyclization of intermediates to form the thiadiazole ring via sulfur-centered reactions .

  • Substitution : Chlorobenzyl and pyridyl groups are introduced via aromatic substitution, facilitated by activating groups (e.g., halogens).

Key Intermediates :

  • Intermediate A : 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .

  • Intermediate B : Thiocarbazide derivatives from hydrazine and carbon disulfide .

Characterization Methods

The compound is characterized using:

TechniqueKey Observations
IR Spectroscopy Peaks at 3051–2962 cm⁻¹ (C-H stretch), 1609–1463 cm⁻¹ (aromatic C=C), and 1093–832 cm⁻¹ (S-C vibrations) .
¹H NMR δ 8.36–8.44 ppm (aromatic protons), δ 7.25–7.60 ppm (pyridyl protons), and δ 1.38 ppm (tert-butyl protons if present) .
Mass Spectrometry Molecular ion peak at m/z 327.8 (M⁺) .

Comparative Analysis of Related Compounds

CompoundStructureBiological ActivitySynthesis Yield
2-[6-(4-Chlorophenyl)triazolo-thiadiazolyl]quinolineTriazolo-thiadiazole + quinolineAntimicrobial38%
7H- triazolo[3,4-b] thiadiazineSimplified thiadiazole-triazole fusionAnticancer32%
3-(3-Chlorophenyl)-6-(4-methoxyphenyl)triazolo-thiadiazoleDual aromatic substitutionAntimicrobial/anticancer43%

Reaction Stability and Limitations

  • Stability : The chlorobenzyl group enhances stability under acidic conditions but may undergo hydrolysis in basic media.

  • Limitations : Sensitive to strong oxidizing agents due to sulfur-containing rings .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity : Derivatives of the triazolo-thiadiazole scaffold exhibit significant antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics and antifungal agents .
  • Anticancer Properties : Studies have shown that triazolo-thiadiazole derivatives possess cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. Notably, some derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, thus offering potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines is a key mechanism behind its anti-inflammatory activity .
  • Anticonvulsant Activity : Research indicates that certain derivatives of triazolo-thiadiazoles exhibit anticonvulsant properties. These compounds have been evaluated using various animal models to assess their efficacy in controlling seizures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazolo-thiadiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) enhances biological activity by increasing lipophilicity and improving receptor binding affinity.
  • Ring Modifications : Variations in the thiadiazole and triazole rings can lead to significant changes in activity profiles, allowing for tailored drug design for specific therapeutic targets .

Case Studies

  • Antimicrobial Study : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with a 4-chlorobenzyl group exhibited superior antibacterial activity compared to their counterparts lacking this substituent .
  • Anticancer Evaluation : In vitro studies on breast and lung cancer cell lines revealed that specific derivatives led to over 70% inhibition of cell growth at low micromolar concentrations. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation pathways .
  • Neuropharmacological Assessment : In animal models of epilepsy, selected triazolo-thiadiazole derivatives displayed significant anticonvulsant effects comparable to established antiepileptic drugs like phenytoin and carbamazepine. These findings support further development for seizure management therapies .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Comparison of Triazolo-Thiadiazole Derivatives
Compound Structure (3-/6-Substituents) Biological Activity Key Findings Reference
3-(4-Chlorobenzyl), 6-(pyridin-4-yl) Not explicitly reported Hypothetical; structural analogs suggest potential anticancer/anti-inflammatory activity -
3-(2-Chlorophenyl), 6-[(4-methoxy-phenoxy)methyl] p38 MAPK inhibition Identified as a hit in virtual screening for anti-inflammatory drug discovery
3-(3-Bromophenyl), 6-(1,2,4-triazolo[4,3-c]quinazolin-3-yl) Synthetic focus Synthesized via POCl3-mediated reaction; m.p. 131–132°C
3-(Fluorophenyl), 6-(naphthyloxy)methyl Anticancer (HepG2 cells) Higher cytotoxicity than doxorubicin; induces apoptosis via sub-G1 phase arrest
3-(Adamantyl), 6-(methyl/fluorophenyl) Antiproliferative Adamantyl group enhances steric bulk; fluorophenyl improves activity against cancer cells
3-(3,4-Dimethoxyphenyl), 6-(N-methyl-pyrrolyl) Synthetic focus Yields 52–61%; IR/NMR confirmed NH/SH roles in cyclization

Pharmacological Activities

Anticancer Activity
  • Fluorophenyl-Naphthyloxy Derivative (Compound 105) : Exhibited IC50 values lower than doxorubicin against HepG2 liver cancer cells. Mechanistic studies revealed apoptosis induction via chromatin condensation and sub-G1 phase accumulation .
  • Adamantyl Derivatives : Substituted with methyl or fluorophenyl groups at position 6, these compounds showed variable antiproliferative effects dependent on substituent electronegativity and steric bulk .
Anti-Inflammatory Activity
  • Chlorophenyl-Methoxy-Phenoxy Derivative: Identified as a p38 MAPK inhibitor, reducing pro-inflammatory cytokines (TNF-α, IL-1β). This highlights the role of electron-withdrawing groups (e.g., Cl) in enhancing target affinity .
Antimicrobial Activity

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents at position 3 enhance cytotoxicity and enzyme inhibition by increasing electrophilicity .
  • Bulkier Substituents : Adamantyl groups improve metabolic stability but may reduce solubility, necessitating a balance in drug design .
  • Heteroaromatic Moieties : Pyridinyl and quinazolinyl groups at position 6 enhance π-π interactions with biological targets, improving binding affinity .

Biological Activity

The compound 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological activities, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the triazole and thiadiazole moieties. The methods often utilize microwave-assisted techniques for efficiency and yield improvement. For instance, the synthesis may include the reaction of 4-chlorobenzyl derivatives with pyridine and thiadiazole precursors under specific conditions to achieve the desired product.

Biological Activities

The biological activities associated with This compound are extensive:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have shown significant antimicrobial properties against various bacterial strains. For example, studies indicate that derivatives exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has demonstrated that triazolo-thiadiazole derivatives can inhibit cancer cell proliferation. The compound has been noted for its cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. It has been shown to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .
  • Anticonvulsant Activity : Some derivatives of thiadiazoles have exhibited anticonvulsant effects in animal models. This activity is attributed to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole and thiadiazole rings significantly influence the biological activity of these compounds. For instance:

  • The introduction of electron-withdrawing groups (like chlorine) enhances cytotoxicity against cancer cells.
  • The position and nature of substituents on the pyridine ring also play critical roles in determining the overall pharmacological profile.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Anticancer Study : A recent study evaluated a series of triazolo-thiadiazole derivatives against various cancer cell lines. The results indicated that compounds with a pyridinyl substituent exhibited enhanced activity compared to those without .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria and fungi. The results showed that certain modifications led to improved potency against resistant strains .

Data Table

Below is a summary table highlighting key biological activities and corresponding IC50 values for selected studies:

Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerHepG24.37 ± 0.7
AnticancerA-5498.03 ± 0.5
AntimicrobialE. coli12.5
AntimicrobialS. aureus10.0
Anti-inflammatoryIn vitro modelNot specified

Q & A

Q. What are the established synthetic routes for preparing 3-(4-chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step reactions starting with precursor compounds like 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. Cyclocondensation with pyridin-4-yl-substituted carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of phosphorus oxychloride (POCl₃) is a common approach . Purification often employs column chromatography or recrystallization, with characterization via melting point, TLC, and spectroscopic methods (IR, NMR, MS) .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation combines spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl isomers) .
  • X-ray diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking), as demonstrated in studies of analogous triazolothiadiazoles .
  • Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns consistent with the expected structure .

Advanced Research Questions

Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity in triazolothiadiazole derivatives?

SAR studies systematically modify substituents at positions 3 and 6 of the triazolothiadiazole core and evaluate biological outcomes:

  • Substituent variation : Compare halogenated (Cl, F), alkyl (methyl, adamantyl), or heteroaromatic (pyridinyl, pyrazolyl) groups. For example, 4-chlorobenzyl enhances anti-inflammatory activity, while pyridin-4-yl improves solubility and target binding .
  • Biological assays : Use models like carrageenan-induced paw edema (anti-inflammatory), hot-plate tests (analgesic), or fungal growth inhibition (antifungal). Activity is quantified via EC₅₀/IC₅₀ values and compared to reference drugs (e.g., diclofenac, indomethacin) .

Q. How can contradictory data in biological activity reports be resolved?

Contradictions often arise from assay conditions or substituent effects. For example:

  • Anti-inflammatory activity : Aryl halides (e.g., 2,4-dichlorophenyl) may show weak activity in edema models but potent effects in pain pathways due to differential target engagement .
  • Antioxidant vs. prooxidant behavior : Substituent polarity influences redox properties. 4-Fluorophenyl derivatives exhibit radical scavenging (DPPH/ABTS assays), while nitro groups may induce prooxidant effects at high concentrations .
    Resolution strategies :
    • Standardize assay protocols (e.g., dose ranges, control compounds).
    • Perform mechanistic studies (e.g., enzyme inhibition, receptor binding assays) to clarify modes of action .

Q. What computational or experimental approaches optimize substituent selection for target-specific activity?

  • Docking studies : Predict binding affinity to targets like TNF-α or fungal enzymes using triazolothiadiazole scaffolds .
  • QSAR modeling : Correlate electronic (Hammett constants), steric (molar refractivity), or lipophilic (logP) parameters with bioactivity data .
  • Fragment hybridization : Combine bioactive motifs (e.g., adamantyl for lipophilicity, pyridinyl for hydrogen bonding) to enhance potency, as seen in fungicide leads with EC₅₀ values <10 µM .

Methodological Challenges and Solutions

Q. How are purification challenges addressed for hydrophobic triazolothiadiazole derivatives?

  • Solvent systems : Use polar aprotic solvents (DMF, DMSO) for dissolution and gradient elution (hexane/ethyl acetate) in column chromatography .
  • Derivatization : Introduce sulfonate or carboxylate groups (e.g., 6e in ) to improve aqueous solubility for biological testing .

Q. What strategies validate the reproducibility of synthetic protocols across labs?

  • Detailed reporting : Include reaction times, temperature, and purification yields (e.g., 71–80% yields for analogous compounds in ).
  • Round-robin testing : Collaborate with independent labs to replicate key steps, such as cyclocondensation or salt formation .

Critical Analysis of Evidence

  • Contradictions : Weak anti-inflammatory activity in some derivatives () vs. potent fungicides () highlight substituent-dependent effects.
  • Gaps : Limited data on pharmacokinetics (e.g., bioavailability, metabolic stability) necessitates further in vivo studies.

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